REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([O:14][CH3:15])=[CH:4][C:5]([O:12][CH3:13])=[C:6]([CH:11]=1)[C:7](OC)=[O:8].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[Br:1][C:2]1[C:3]([O:14][CH3:15])=[CH:4][C:5]([O:12][CH3:13])=[C:6]([CH2:7][OH:8])[CH:11]=1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
|
5.137 g
|
Type
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reactant
|
Smiles
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BrC=1C(=CC(=C(C(=O)OC)C1)OC)OC
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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863 mg
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Type
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reactant
|
Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at 0° C. for 15 min before the icebath
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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At the end of addition
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Type
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CUSTOM
|
Details
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was removed
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Type
|
WAIT
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Details
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The reaction was continued at room temperature for 48 h
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Duration
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48 h
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Type
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TEMPERATURE
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Details
|
It was cooled to 0° C.
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Type
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ADDITION
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Details
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water (˜5 mL) was carefully added
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Type
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CUSTOM
|
Details
|
to quench the excess lithium aluminum hydride
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Type
|
ADDITION
|
Details
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Sodium hydroxide (5% solution, 20 mL) was then added
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Type
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CUSTOM
|
Details
|
the layers were separated after 2 h
|
Duration
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2 h
|
Type
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STIRRING
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Details
|
of stirring
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Type
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EXTRACTION
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Details
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The product was extracted with diethyl ether (2×100 mL)
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Type
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WASH
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Details
|
The organic layers were washed with sodium bicarbonate solution (1×10 mL), brine (1×10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
FILTRATION
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Details
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The solid was filtered off
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
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Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel)
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Type
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WASH
|
Details
|
eluting with 40% ethyl acetate in hexanes
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(C1)CO)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.743 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |